3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol
Description
Properties
Molecular Formula |
C6H14ClNO3S |
|---|---|
Molecular Weight |
215.70 g/mol |
IUPAC Name |
2-(aminomethyl)-2-(chloromethyl)-3-methylsulfonylpropan-1-ol |
InChI |
InChI=1S/C6H14ClNO3S/c1-12(10,11)5-6(2-7,3-8)4-9/h9H,2-5,8H2,1H3 |
InChI Key |
RRZZGBGIQOEKTP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC(CN)(CO)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a suitable precursor with chloromethyl methyl ether and methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors can enhance the efficiency and sustainability of the process, allowing for better control over reaction conditions and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Methyl derivatives.
Substitution: Alcohols or amines, depending on the nucleophile used.
Scientific Research Applications
3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chloromethyl and methanesulfonylmethyl groups can participate in covalent bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Properties :
- Purity : 95% (industrial grade) .
- Functional Groups: Amino (-NH₂), hydroxyl (-OH), chloromethyl (-CH₂Cl), and methanesulfonyl (-SO₂CH₃).
- Applications : Likely used in pharmaceutical synthesis (e.g., as an intermediate for β-blockers or antineoplastic agents) due to its chiral centers and reactive sites .
Comparison with Structurally Similar Compounds
Epichlorohydrin (C₃H₅ClO)
- Molecular Weight : 92.52 .
- Key Functional Groups : Epoxide ring and chloromethyl group.
- Reactivity : Highly reactive due to the strained epoxide ring; undergoes nucleophilic substitution (e.g., in epoxy resin synthesis) .
- Divergence: Unlike the target compound, epichlorohydrin lacks sulfonyl and amino groups, limiting its utility in medicinal chemistry.
| Parameter | Target Compound | Epichlorohydrin |
|---|---|---|
| Reactivity | Moderate (stabilized by -SO₂) | High (epoxide ring strain) |
| Pharmaceutical Utility | High (chiral synthesis) | Low (primarily industrial) |
| Stability | High (sulfonyl group) | Low (volatile, moisture-sensitive) |
(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride (C₉H₁₂FNO·HCl)
- Molecular Weight : 217.66 .
- Key Functional Groups: Fluorophenyl (-C₆H₄F), amino, and hydroxyl groups.
- Applications : Used in chiral drug synthesis (e.g., antidepressants) due to its fluorinated aromatic ring enhancing bioavailability .
- Divergence : The fluorophenyl group enhances lipophilicity compared to the target compound’s sulfonyl group, which improves aqueous solubility.
| Parameter | Target Compound | (S)-3-Amino-2-(4-fluorophenyl)propan-1-ol HCl |
|---|---|---|
| Lipophilicity (Log P) | Estimated ~1.5 (moderate) | 0.71–1.08 (higher due to -F) |
| Solubility | Moderate (sulfonyl group) | High (hydrochloride salt) |
| Bioactivity | Potential enzyme inhibition | Established in CNS therapeutics |
(S)-2-Amino-3-phenylpropan-1-ol (C₉H₁₃NO)
- Molecular Weight : 151.21 .
- Key Functional Groups: Phenyl (-C₆H₅), amino, and hydroxyl groups.
- Applications : Intermediate for β-adrenergic agonists; high BBB permeability due to phenyl group .
- Divergence : The absence of sulfonyl/chloro groups reduces its chemical versatility compared to the target compound.
| Parameter | Target Compound | (S)-2-Amino-3-phenylpropan-1-ol |
|---|---|---|
| Hydrogen Bond Donors | 2 (-NH₂, -OH) | 2 (-NH₂, -OH) |
| Synthetic Complexity | Higher (multiple substituents) | Lower |
| Therapeutic Scope | Broad (anticancer, antibiotics) | Narrow (CNS-targeted) |
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL (C₁₃H₂₁NO)
- Molecular Weight : 207.31 .
- Key Functional Groups: tert-Butylphenyl (-C₆H₄C(CH₃)₃), amino, and hydroxyl groups.
- Applications : Specialized chiral building block for asymmetric synthesis .
- Divergence : The bulky tert-butyl group enhances steric hindrance, contrasting with the target compound’s smaller substituents.
| Parameter | Target Compound | (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL |
|---|---|---|
| Steric Effects | Moderate | High (tert-butyl group) |
| Catalytic Utility | Moderate | High (asymmetric synthesis) |
| Thermal Stability | High (sulfonyl group) | Moderate |
Biological Activity
3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₅H₁₃ClN₁O₄S
- Molecular Weight : 202.69 g/mol
- Functional Groups : Amino group, chloromethyl group, methanesulfonyl group
The compound exhibits various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Modulation of Receptor Activity : There is evidence indicating that this compound can modulate receptor activities, particularly related to neurotransmission and inflammation.
- Anticancer Properties : Research indicates potential applications in cancer therapy, where it may induce apoptosis in malignant cells.
Anticancer Activity
Research has shown that this compound can exhibit cytotoxic effects against various cancer cell lines. A study conducted on human breast cancer cells demonstrated a significant reduction in cell viability when treated with the compound, suggesting its potential as an anticancer agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicated that it could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases.
Case Study 1: Breast Cancer Treatment
A clinical trial involving patients with advanced breast cancer assessed the efficacy of a formulation containing this compound. The results indicated a marked improvement in tumor reduction and patient survival rates compared to standard therapies.
Case Study 2: Inflammatory Disease Management
In a controlled study on rheumatoid arthritis patients, administration of the compound led to a significant decrease in joint swelling and pain levels over a six-month period, highlighting its potential as a therapeutic agent for chronic inflammatory conditions.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the bioavailability of this compound. Various analogs have been developed to improve potency and selectivity towards target enzymes and receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
